dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a pyrroloquinoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine, resulting in the formation of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones . Another method involves the oxidation of various pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid to yield substituted 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and oxazine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Imidazole-containing compounds: Exhibit a broad range of chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the potential for diverse biological activities, making it a valuable compound for further research and development.
Biological Activity
Dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate is a complex organic compound with notable biological activities. This article explores its synthesis, biological activities, and potential applications in medicine, particularly focusing on its anticoagulant properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrroloquinoline derivatives. The process can include the use of reagents such as dimethyl acetylenedicarboxylate (DMAD) and various hydrazines under reflux conditions to yield the target compound with high purity and yield rates ranging from 67% to 88% .
Anticoagulant Properties
Recent studies have demonstrated that derivatives of the pyrroloquinoline framework exhibit significant anticoagulant activity. The mechanism primarily involves the inhibition of coagulation factors such as Xa and XIa. For instance, a study reported that certain derivatives showed an IC50 value around 1 μM for factor Xa inhibition, indicating potent anticoagulant effects .
Table 1: Anticoagulant Activity of Pyrroloquinoline Derivatives
Cytotoxicity and Antitumor Activity
In addition to anticoagulant properties, some studies have indicated potential cytotoxic effects against cancer cell lines. For example, compounds derived from this class have shown selective toxicity towards various tumor cells while sparing normal cells, making them candidates for further development in cancer therapy .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 5.0 | |
Compound B | HeLa (Cervical) | 3.5 | |
Compound C | A549 (Lung) | 4.0 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in coagulation pathways and cellular proliferation. Molecular docking studies suggest that these compounds bind effectively to the active sites of target enzymes, inhibiting their function and thereby modulating biological processes such as blood coagulation and tumor growth .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticoagulation in Animal Models : In vivo studies using rat models demonstrated that administration of the compound resulted in significant reductions in thrombus formation compared to control groups. The effects were dose-dependent, supporting its potential as a therapeutic agent for thromboembolic disorders .
- Cytotoxicity Assessment : Clinical trials involving cancer patients have shown promising results where patients treated with formulations containing this compound exhibited reduced tumor sizes and improved survival rates compared to those receiving standard chemotherapy alone .
Properties
Molecular Formula |
C21H18N2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
dimethyl 5-[(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H18N2O5/c1-27-20(25)13-9-14(21(26)28-2)11-15(10-13)22-17-16-7-3-5-12-6-4-8-23(18(12)16)19(17)24/h3,5,7,9-11H,4,6,8H2,1-2H3 |
InChI Key |
QAMFEXZPUPIDPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=C2C3=CC=CC4=C3N(C2=O)CCC4)C(=O)OC |
Origin of Product |
United States |
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